Melatonin Receptor Antagonism: 5-OH vs. 5-OMe Substitution Drives a Functional Switch from Weak to Potent Activity
In a direct comparative study using the Xenopus laevis melanophore pigment aggregation assay, 1-Phenethyl-1H-indol-5-ol (as part of the non-5-OMe series, compounds 8a–e) was characterized as a weak melatonin receptor antagonist. In stark contrast, the corresponding 5-methoxy (5-OMe) analogs (compounds 9a–e) demonstrated a significant increase in both agonist and antagonist potency [1]. This demonstrates that the C5-hydroxyl group is a critical determinant of low intrinsic activity at the melatonin receptor, making 1-Phenethyl-1H-indol-5-ol a valuable tool for studies requiring a baseline, low-activity melatonin receptor ligand.
| Evidence Dimension | Melatonin receptor functional activity (antagonism) |
|---|---|
| Target Compound Data | Weak antagonist (exact IC50 not specified for this compound in the abstract, but characterized as 'weak' for the non-5-OMe series 8a–e) |
| Comparator Or Baseline | 5-Methoxy analog series (9a–e); e.g., compound 9c (R=C3H7) is a pure agonist; compound 9e (R=c-C4H7) is a pure antagonist |
| Quantified Difference | Qualitative change in functional activity from 'weak antagonist' to 'increased agonist/antagonist potency' and a switch to pure agonism/antagonism for specific analogs. |
| Conditions | Xenopus laevis melanophore pigment aggregation assay |
Why This Matters
This evidence proves that 1-Phenethyl-1H-indol-5-ol provides a distinct, low-activity control for SAR studies where 5-methoxy substitution would introduce confounding high potency and altered functional selectivity.
- [1] Tsotinis A, Vlachou M, Eleutheriades A, Prinea E, Ebreo D, The MT, Sugden D. Synthesis of N1-phenethyl substituted indole derivatives as new melatoninergic agonists and antagonists. Chem Pharm Bull (Tokyo). 2002 Jan;50(1):31-9. View Source
